molecular formula C6H8Cl2N2O2 B1639946 Piperazine-1,4-dicarbonyl Chloride

Piperazine-1,4-dicarbonyl Chloride

Cat. No.: B1639946
M. Wt: 211.04 g/mol
InChI Key: PCABKZLAPFXTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-1,4-dicarbonyl Chloride is an organic compound that features a piperazine ring substituted with two chlorocarbonyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine-1,4-dicarbonyl Chloride can be synthesized through the reaction of piperazine with phosgene in a medium of methylene chloride and water under controlled conditions . The reaction typically involves the use of piperazine hexahydrate and phosgene, with methylene chloride serving as the solvent and water as the medium to facilitate the reaction.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-dicarbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of piperazine and carbon dioxide.

    Condensation Reactions: It can participate in condensation reactions with amines to form urea derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases.

Major Products Formed

    Substitution Products: Various substituted piperazine derivatives.

    Hydrolysis Products: Piperazine and carbon dioxide.

    Condensation Products: Urea derivatives.

Scientific Research Applications

Piperazine-1,4-dicarbonyl Chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.

    Materials Science: The compound is utilized in the production of polymers and other materials with specific properties.

    Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine-1,4-dicarbonyl Chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl groups are highly reactive, making the compound suitable for use in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(acryloyl)piperazine: Similar in structure but with acryloyl groups instead of chlorocarbonyl groups.

    1,4-Di(bromoacetyl)piperazine: Features bromoacetyl groups instead of chlorocarbonyl groups.

    1,4-Bis(ethoxycarbonyl)piperazine: Contains ethoxycarbonyl groups instead of chlorocarbonyl groups.

Uniqueness

Piperazine-1,4-dicarbonyl Chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of chlorocarbonyl groups allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various compounds.

Properties

Molecular Formula

C6H8Cl2N2O2

Molecular Weight

211.04 g/mol

IUPAC Name

piperazine-1,4-dicarbonyl chloride

InChI

InChI=1S/C6H8Cl2N2O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2

InChI Key

PCABKZLAPFXTND-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)Cl)C(=O)Cl

Canonical SMILES

C1CN(CCN1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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